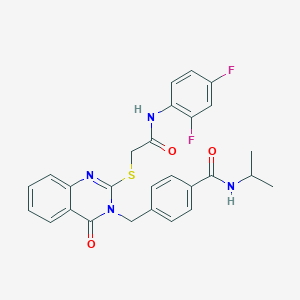

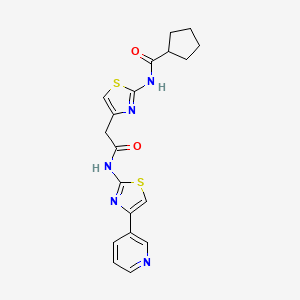

![molecular formula C21H18N4OS B3012629 6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946262-56-2](/img/structure/B3012629.png)

6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-d]pyrimidin-4(5H)-one is a type of chemical compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of similar compounds like 7-methylpyrimido[4,5-d]pyrimidin-4-amine has been studied . This compound is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

Ruthenium-catalyzed heteroannulation between enamides and isocyanates has been realized as a complementary approach to conventional strategies for the synthesis of pyrimidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 7-methylpyrimido[4,5-d]pyrimidin-4-amine has a formula of C7H7N5, a net charge of 0, an average mass of 161.168, and a mono-isotopic mass of 161.07015 .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research on related pyrazolo[3,4-d]pyrimidine derivatives has demonstrated significant antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of amido linked bis heterocycles, including pyrazolyl-oxazoles and imidazoles derived from cinnamamide, revealed strong antibacterial and antifungal activities against Bacillus subtilis and Penicillium chrysogenum, respectively (Padmavathi et al., 2011). This highlights the potential of pyrazolo[3,4-d]pyrimidine compounds in developing new antimicrobial agents.

Synthesis Methodologies

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various innovative techniques, including the use of iminophosphorane-mediated annulation to generate compounds with potential biological activities. A study detailed the regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing the versatility of synthesis approaches in accessing pyrazolo[3,4-d]pyrimidine scaffolds (Wu et al., 2010).

Potential Therapeutic Benefits

Research into the biological activities of pyrazolo[3,4-d]pyrimidine derivatives has uncovered their potential as anticancer and anti-inflammatory agents. For example, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrated promising cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016). Another study on the synthesis and in vitro antibacterial evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines highlighted their broad range of biological and medicinal properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities (Beyzaei et al., 2017).

Mecanismo De Acción

Target of Action

The compound, also known as 1-(4-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their overactivation can lead to diseases such as cancer .

Mode of Action

This compound mimics the adenine ring of ATP, allowing it to bind to the active sites of kinases . By binding to these sites, it inhibits the kinase’s activity, preventing the overactivation of oncogenic pathways .

Biochemical Pathways

The compound affects the mTOR signaling pathway, which is involved in cell growth and development . By inhibiting mTOR, it reduces the anticancer efficacy due to compensatory activation of the mTORC2 complex .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic properties and low toxicity

Result of Action

The inhibition of kinase activity by this compound can lead to a reduction in the overactivation of oncogenic pathways . This can result in the slowing or stopping of cancer cell growth and proliferation .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-15-9-11-17(12-10-15)25-19-18(14-22-25)20(26)24-21(23-19)27-13-5-8-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,24,26)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPAPFRITZYYSB-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3012546.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)